molecular formula C23H27N5O2 B2909070 1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one CAS No. 939242-31-6

1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2909070
CAS No.: 939242-31-6
M. Wt: 405.502
InChI Key: DJVDRGGTAUVADQ-UHFFFAOYSA-N
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Description

The compound 1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a pyridinone derivative featuring a complex heterocyclic architecture. Its core structure consists of a pyridin-2(1H)-one ring substituted with ethyl, hydroxy, and methyl groups at positions 1, 4, and 6, respectively. The critical functionalization occurs at position 3, where a bis-pyridinylpiperazinylmethyl moiety is attached.

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-3-28-17(2)16-19(29)21(23(28)30)22(18-8-4-6-10-24-18)27-14-12-26(13-15-27)20-9-5-7-11-25-20/h4-11,16,22,29H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVDRGGTAUVADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=N4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one, also known by its CAS number 939242-57-6, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H25N3O2C_{19}H_{25}N_{3}O_{2} with a molecular weight of 327.4 g/mol. Its structure includes multiple pyridine rings and a piperazine moiety, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC19H25N3O2C_{19}H_{25}N_{3}O_{2}
Molecular Weight327.4 g/mol
CAS Number939242-57-6

Research indicates that compounds containing pyridine and piperazine derivatives often interact with various biological targets, including:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial as it affects DNA synthesis and cellular replication. Compounds similar to this have shown high affinity for DHFR, leading to potential applications in cancer therapy by disrupting nucleotide synthesis .
  • Kinase Activity : The compound may also exhibit inhibitory effects on tyrosine kinases, which play significant roles in cell signaling pathways related to cancer progression and other diseases .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, derivatives have shown promising results against melanoma and urothelial cancers by targeting DHFR and related pathways .

Neuropharmacological Effects

The piperazine moiety suggests potential interactions with neurotransmitter systems. Some derivatives exhibit affinity for serotonin receptors, indicating possible applications in treating mood disorders or anxiety .

Case Studies

  • In Vitro Studies : A study evaluated the effects of pyridine derivatives on cancer cell lines, revealing significant cytotoxicity correlated with DHFR inhibition. The compound demonstrated IC50 values comparable to established chemotherapeutics .
  • Animal Models : In rodent models, the administration of similar pyridine-piperazine compounds resulted in reduced tumor sizes and improved survival rates when combined with standard chemotherapy agents .

Summary of Findings

The biological activity of this compound appears promising based on its mechanisms involving DHFR inhibition and potential kinase activity modulation. Further research is warranted to fully elucidate its therapeutic potential across various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridinone and piperazine hybrids. Below is a systematic comparison with structurally related analogs, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Structural Analogues and Substituent Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Evidence Source
Target Compound 1-ethyl, 4-hydroxy, 6-methyl, 3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl) C₂₄H₂₈N₆O₂ 432.53 Dual pyridin-2-yl groups on piperazine; pyridinone core N/A (hypothetical)
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one 4-fluorophenyl, p-tolyl on piperazine C₂₆H₃₀FN₃O₂ 435.5 Fluorine atom enhances lipophilicity; p-tolyl may improve membrane permeability
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one 2-methoxyethyl, 4-methylpiperazine C₂₀H₂₈N₄O₃ 372.5 Methoxyethyl group increases solubility; methylpiperazine reduces steric hindrance
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one Pyridin-3-yl, 4-fluorophenyl C₂₄H₂₇FN₄O₂ 422.5 Pyridin-3-yl alters spatial orientation; fluorine optimizes pharmacokinetics

Key Observations:

Piperazine Substitutions: The target compound uniquely incorporates dual pyridin-2-yl groups on its piperazine ring, distinguishing it from analogs with fluorophenyl (e.g., ), methyl (), or mixed aryl-heterocyclic substituents (). This dual pyridinyl arrangement may enhance π-π stacking interactions with target receptors. Fluorinated derivatives (e.g., ) exhibit higher molecular weights (422.5–435.5 vs.

Core Modifications :

  • Replacement of the ethyl group with a 2-methoxyethyl chain () reduces molecular weight (372.5 vs. 432.53) and likely improves aqueous solubility due to the polar methoxy moiety.
  • The absence of fluorine or methyl groups in the target compound may result in lower binding affinity compared to fluorinated or methylated analogs, as halogenation often enhances target engagement .

The bis-pyridinyl system in the target compound could confer dual binding modes, a feature absent in mono-pyridinyl or aryl-substituted analogs.

Inferred Pharmacological Implications

While direct biological data for the target compound are unavailable, trends from related structures suggest:

  • Fluorinated analogs (e.g., ) may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.
  • Methoxyethyl-substituted derivatives () are likely more suited for systemic applications requiring high solubility.
  • The target compound’s dual pyridinylpiperazine motif may target receptors with extended hydrophobic pockets, such as serotonin or dopamine receptors, common in neuroactive agents .

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